![molecular formula C20H21N5O2 B2806323 4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide CAS No. 924467-34-5](/img/structure/B2806323.png)
4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide” is a complex organic molecule. It is related to a class of compounds known as 1,2,4-triazolo[4,3-a]pyrimidines . These compounds are often synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Applications De Recherche Scientifique
Analgesic Properties
A study conducted by Demchenko et al. (2018) focused on synthesizing derivatives of this compound with the aim of exploring their analgesic properties. The research synthesized a new series of derivatives and evaluated their analgesic activity using models of thermal and chemical stimulation. The findings revealed that certain derivatives exhibit moderate analgesic effects, suggesting a potential for the development of new pain management solutions. Demchenko et al., 2018.
Herbicidal Activity
Wang et al. (2006) designed and synthesized novel derivatives of this compound and assessed their herbicidal activities against common agricultural pests such as rape and barnyard grass. The study found that some derivatives showed moderate herbicidal activity, indicating their potential use in agricultural applications to control weed growth. Wang et al., 2006.
Antimicrobial Activity
Research by Demchenko et al. (2021) developed methods for synthesizing derivatives with the goal of studying their antimicrobial activity against various bacterial strains and yeast fungi. The study identified several derivatives with broad-spectrum antimicrobial activity, suggesting their potential in developing new antimicrobial agents. Demchenko et al., 2021.
Anxiolytic Activity
Another study by Demchenko et al. (2020) synthesized derivatives to explore their anxiolytic activity. The research compared the efficacy of these compounds to known drugs such as diazepam and gidazepam, finding that certain derivatives possess anxiolytic properties without significant sedation effects. This suggests a potential for developing new therapeutic agents for anxiety disorders. Demchenko et al., 2020.
Cytotoxic Activity
Azab et al. (2017) conducted research on synthesizing new azole and azine systems based on derivatives of this compound to investigate their cytotoxic activity. The study aimed at identifying compounds with potential anticancer properties. The findings indicated that certain derivatives exhibit cytotoxic activity against cancer cells, highlighting their potential application in cancer treatment. Azab et al., 2017.
Propriétés
IUPAC Name |
4-acetyl-N-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c1-13(26)15-11-17(21-12-15)20(27)22-16-7-5-6-14(10-16)19-24-23-18-8-3-2-4-9-25(18)19/h5-7,10-12,21H,2-4,8-9H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVHLLUSRNBBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C4N3CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
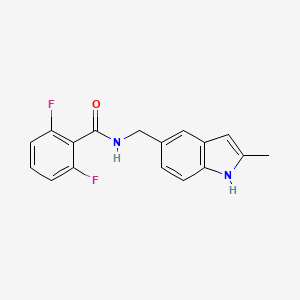
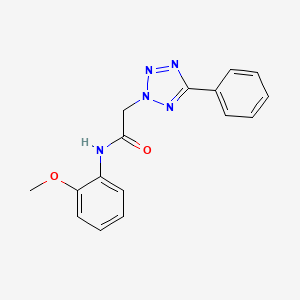
![(E)-2-cyano-3-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2806244.png)
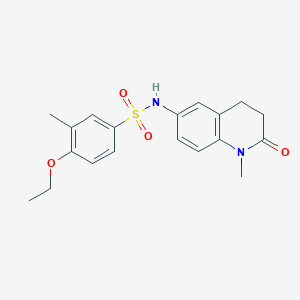
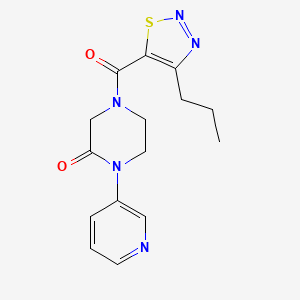
![N-[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2806251.png)

![[S,(+)]-2-(3,4-Dimethoxybenzyl)propionic acid](/img/structure/B2806254.png)
![N'-(3-chloro-2-methylphenyl)-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2806257.png)
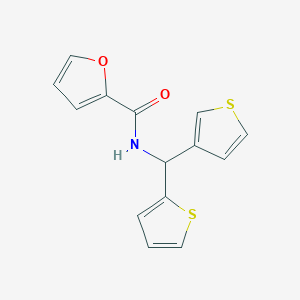
![7-Imino-1,4-dioxa-7lambda6-thiaspiro[4.4]nonane 7-oxide](/img/structure/B2806259.png)
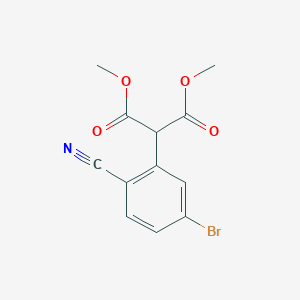
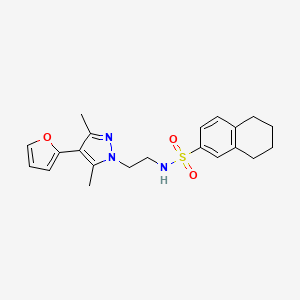
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2806263.png)
